molecular formula C21H16ClN5O B2997990 3'-chloro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 2034270-19-2

3'-chloro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2997990
M. Wt: 389.84
InChI Key: IAITZNRJLFHXKT-UHFFFAOYSA-N
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Description

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Synthesis Analysis

This involves detailing the methods and reagents used in the compound’s synthesis. It may also include yield percentages, reaction times, and conditions (temperature, pressure, etc.).



Molecular Structure Analysis

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Chemical Reactions Analysis

This involves studying the compound’s reactivity. It includes the types of reactions the compound undergoes, the conditions under which these reactions occur, and the products formed.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity or basicity, redox potential, and stability.


Scientific Research Applications

Potential Applications in Glycine Transporter Inhibition

One study focused on identifying potent and orally available glycine transporter 1 inhibitors, highlighting the design and optimization process that led to the identification of compounds with favorable pharmacokinetics profiles and significant effects on glycine concentrations in the cerebrospinal fluid of rats, demonstrating potential applications in central nervous system disorders (Yamamoto et al., 2016).

Anticancer and Anti-inflammatory Agents

Research has synthesized novel pyrazolopyrimidines derivatives with evaluated anticancer and anti-5-lipoxygenase activities. This study underscores the potential of these compounds in developing new therapeutic agents targeting cancer and inflammation (Rahmouni et al., 2016).

Anticonvulsant Properties

The crystal structures of anticonvulsant enaminones were determined, providing insights into their hydrogen bonding and potential implications for their pharmacological activity. Such structural analysis is crucial for the design of new anticonvulsant drugs (Kubicki et al., 2000).

Synthesis and Biological Evaluation

A study synthesized and evaluated Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, showing potential antidepressant and nootropic activities. The synthesis methods and pharmacological testing highlight the versatility of these compounds in drug development (Thomas et al., 2016).

Chemical Synthesis Improvement

An improved synthesis method for a structurally related compound, 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, was described. The optimization of reaction conditions to enhance yield and purity demonstrates the importance of synthetic efficiency in chemical research (Song, 2007).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes determining appropriate handling and disposal procedures.


Future Directions

This could involve potential applications of the compound in industry or research, or suggestions for further studies to explore unknown aspects of the compound.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be best to consult scientific literature or databases. If you have access to a university library, they often have subscriptions to scientific journals and databases that you could use. You could also consider using public databases like PubChem, ChemSpider, or the Protein Data Bank (PDB).


properties

IUPAC Name

4-(3-chlorophenyl)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O/c22-18-4-1-3-17(11-18)15-6-8-16(9-7-15)21(28)24-12-19-14-27(26-25-19)20-5-2-10-23-13-20/h1-11,13-14H,12H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAITZNRJLFHXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)C(=O)NCC3=CN(N=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-chloro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide

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